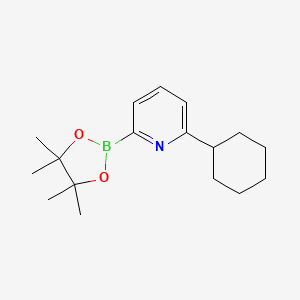

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

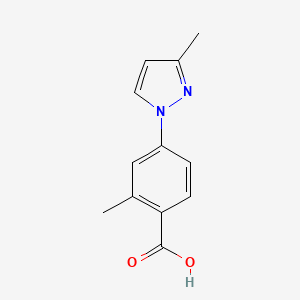

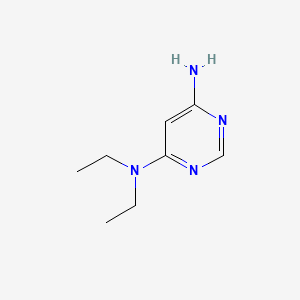

The compound is a derivative of pyridine with a cyclohexyl group and a tetramethyl dioxaborolane group attached . These types of compounds are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring with a cyclohexyl group and a tetramethyl dioxaborolane group attached .Chemical Reactions Analysis

Similar compounds are often used in organic synthesis, particularly in cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other pyridine derivatives with similar substituents .Wissenschaftliche Forschungsanwendungen

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are pivotal in medicinal chemistry due to their versatile biological activities. They serve as core structures for developing drugs with antifungal, antibacterial, antioxidant, and anticancer activities among others. A comprehensive review highlights the structural characterization, synthetic routes, and the broad spectrum of medicinal applications of pyridine derivatives, emphasizing their significance in designing biologically active compounds and effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalytic Applications

The catalytic oxidation of cyclohexene, a process related to cyclohexyl compounds, demonstrates the importance of selectivity in producing industrial intermediates. Research on the selective catalytic oxidation of cyclohexene outlines the challenges and advancements in achieving targeted products, which is crucial for applications in chemical industries (Cao et al., 2018). Such studies underscore the relevance of catalyst design in enhancing the efficiency of reactions involving cyclohexyl and pyridine derivatives.

Organic Synthesis

The role of pyridine derivatives in organic synthesis, especially as intermediates in the synthesis of complex molecules, is well-documented. Their utility in developing new synthetic methodologies, including those involving cyclohexyl groups, is highlighted in literature reviews and research articles focusing on the synthesis of heterocyclic compounds and their applications in drug development and other areas of chemical research (Li et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound is a boronic ester, which is often used in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base . The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation .

Biochemische Analyse

Biochemical Properties

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate complexes with compounds containing cis-diols . This property allows them to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been reported.

Molecular Mechanism

It is known that boronic acids and their derivatives can form boronate complexes with compounds containing cis-diols , which may influence their interactions with biomolecules and their effects at the molecular level.

Eigenschaften

IUPAC Name |

2-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMYNVSTIDZIFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671298 |

Source

|

| Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259370-17-6 |

Source

|

| Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)

![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)

![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)